3-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a compound of interest due to its versatile applications in various scientific fields. This compound belongs to the quinazolinone class, known for their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps:
Starting with the formation of 4-chlorobenzyl alcohol.
Conversion of 4-chlorobenzyl alcohol to 4-chlorobenzyl chloride using thionyl chloride.
Reaction of 4-chlorobenzyl chloride with piperidine to form 4-(((4-chlorobenzyl)oxy)methyl)piperidine.
Coupling this intermediate with 2-(2-oxoethyl)quinazolin-4(3H)-one under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to improve yield and purity. Continuous flow synthesis and process intensification methods can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of electrophilic sites.
Oxidation: : Oxidation can occur at the 4-chlorobenzyl group, leading to potential derivatives.
Reduction: : Reduction of the quinazolinone moiety is also a possibility under specific conditions.
Common Reagents and Conditions
Substitution: : Common reagents include nucleophiles such as amines and thiols.
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Major Products Formed
The major products of these reactions depend on the reagents and conditions used, typically resulting in various substituted derivatives or reduced forms of the original compound.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis.
Intermediate for the synthesis of complex molecules.
Biology
Investigated for its potential as an enzyme inhibitor.
Studied for binding affinities to specific proteins.
Medicine
Explored as a potential therapeutic agent for various diseases.
Under research for its anti-cancer and anti-inflammatory properties.
Industry
Utilized in the development of novel materials.
Mechanism of Action
The mechanism by which 3-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one exerts its effects involves:
Molecular Targets: : It may interact with specific proteins or enzymes in biological systems.
Pathways Involved: : It could modulate signaling pathways or metabolic processes, depending on its binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-(((4-bromobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
3-(2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
Unique Aspects
Substituent Effects: : The presence of the 4-chlorobenzyl group imparts unique reactivity and binding properties compared to its analogs.
Biological Activity: : May show different potency or selectivity in biological assays due to subtle differences in structure.
Properties
IUPAC Name |
3-[2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c24-19-7-5-17(6-8-19)14-30-15-18-9-11-26(12-10-18)22(28)13-27-16-25-21-4-2-1-3-20(21)23(27)29/h1-8,16,18H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBDUHBABWJSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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